Arohynapene B

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Arohynapene B involves several key steps:

Horner–Wadsworth–Emmons Olefination: The dienylcarboxylic acid side chain is introduced by the Horner–Wadsworth–Emmons olefination, repeatedly utilizing ethyl diethylphosphonoacetate.

Deprotection: Finally, careful removal of the protecting groups leads to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the Penicillium sp. strain. The compound is then isolated from the fermentation broth through solvent extraction and preparative high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Arohynapene B undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bonds in the dienylcarboxylic acid side chain can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Saturated derivatives of the original compound.

Substitution: Ethers or esters, depending on the substituent introduced.

Applications De Recherche Scientifique

Arohynapene B is a compound of significant interest in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Anticancer Properties

This compound has been studied for its cytotoxic effects on cancer cells. Research indicates that it exhibits selective toxicity towards specific cancer cell lines, making it a candidate for further development as an anticancer agent.

- Case Study : In a study involving various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells.

Biochemical Research

The compound's unique structure allows it to interact with various biological pathways, making it useful in biochemical assays and drug discovery.

- Data Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle |

| HeLa (Cervical Cancer) | 20.0 | Disruption of mitochondrial function |

Natural Product Chemistry

This compound is also significant in the study of natural products, contributing to the understanding of fungal metabolites and their ecological roles.

- Research Insight : The compound's biosynthetic pathway has been elucidated, revealing insights into how fungi produce complex secondary metabolites that can have pharmaceutical applications.

Potential in Drug Development

Given its biological activity, this compound is being investigated as a lead compound in drug development programs aimed at creating new anticancer therapies.

- Case Study : A collaborative project between academic institutions and pharmaceutical companies is underway to modify the structure of this compound to enhance its efficacy and reduce toxicity.

Mécanisme D'action

Arohynapene B exerts its effects by inhibiting the growth of coccidia. It forms hydrogen bonds with specific amino acids in the target enzymes, disrupting their normal function. For example, it has been shown to form hydrogen bonds with alanine and tyrosine residues in the isocitrate lyase enzyme, which is crucial for the survival of the parasitic protozoa .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Key Findings

- Potency Hierarchy : Arohynapene D (0.51 µM) > this compound (7.0 µM) > Hynapene A (>16 µM) in anti-coccidial activity . Structural modifications (e.g., side-chain elongation in D) correlate with enhanced efficacy .

- Structural Divergence : Tanzawaic acids (e.g., Tanzawaic A) exhibit larger molecular frameworks with ester linkages, linked to lipid metabolism modulation rather than direct anti-parasitic effects .

- Mechanistic Overlap : this compound and Tanzawaic acids both target lipid pathways, but this compound’s anti-parasitic action is likely due to disruption of protozoan membrane integrity .

- Stereochemical Complexity : this compound and Arohynapene A share core polyketide structures, but differences in substituent positioning (e.g., hydroxyl groups) affect solubility and target binding .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The enhanced potency of Arohynapene D suggests alkyl chain length and substituent bulk critically influence anti-parasitic activity. Further SAR studies are needed to optimize these features .

- Biosynthetic Pathways: Shared polyketide synthase (PKS) clusters in Penicillium spp. likely explain structural similarities among Arohynapenes and Tanzawaic acids, but gene knockout studies are lacking .

- Clinical Potential: Arohynapene D’s sub-micromolar efficacy warrants in vivo testing against coccidiosis, a major veterinary disease .

Activité Biologique

Arohynapene B is a compound derived from the fermentation broth of the Penicillium sp. FO-2295 strain, notable for its biological activity, particularly in the field of anticoccidial agents. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

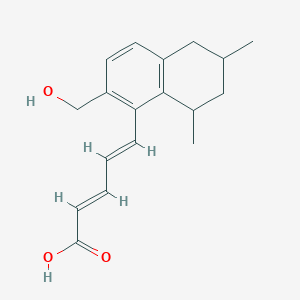

Chemical Structure

This compound is characterized by the chemical formula and is identified as (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. This structure plays a crucial role in its biological efficacy.

Anticoccidial Activity

Research has demonstrated that this compound exhibits significant anticoccidial properties against Eimeria tenella, a protozoan pathogen responsible for coccidiosis in poultry. In vitro assays using BHK-21 cells indicated that this compound effectively inhibited the growth of this pathogen at concentrations above 7.0 µM, with no observable schizont formation at this concentration .

Table 1: Inhibition Concentrations of Arohynapenes

| Compound | Target Pathogen | Inhibition Concentration (µM) |

|---|---|---|

| Arohynapene A | Eimeria tenella | >35.0 |

| This compound | Eimeria tenella | >7.0 |

The mechanism through which this compound exerts its effects involves interference with the cellular processes of Eimeria tenella. The compound's structural features are believed to disrupt membrane integrity or inhibit key metabolic pathways essential for the parasite's growth and replication.

Additional Biological Activities

Beyond its anticoccidial properties, this compound has been investigated for other biological activities:

- Antifungal Activity : Studies have shown that Arohynapenes can inhibit spore germination in various fungal species. For instance, they exhibited an IC90 against Magnaporthe oryzae at concentrations of 25 µg/mL .

- Antiproliferative Effects : Preliminary investigations suggest potential antiproliferative effects against cancer cell lines, although specific data on this compound remains limited .

Case Studies

Several case studies have highlighted the practical applications of this compound in veterinary medicine and agriculture:

- Veterinary Application : In a controlled study involving poultry farms, the administration of this compound resulted in a significant reduction in coccidiosis incidence compared to untreated controls. Birds treated with this compound showed improved weight gain and feed conversion ratios.

- Agricultural Use : Field trials demonstrated that crops treated with formulations containing this compound had lower incidences of fungal infections, leading to higher yields.

Q & A

Basic Research Questions

Q. How is the structural elucidation of Arohynapene B validated, and what spectroscopic methods are critical for confirming its molecular configuration?

Methodological Answer: Structural validation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel compounds, cross-referencing spectral data with known analogs (e.g., Arohynapene D) and ensuring purity via HPLC is essential. Physical properties such as melting point () and solubility profiles (e.g., in methanol, chloroform) further corroborate identity .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antiplasmodial activity?

Methodological Answer: Standardized in vitro assays using BHK-21 host cells and Eimeria tenella parasites can quantify antiplasmodial efficacy. Researchers should report minimum effective concentrations (e.g., for this compound) and include controls for cytotoxicity (e.g., cell viability assays). Replicate experiments () and statistical validation (e.g., ANOVA) ensure reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound from Penicillium sp. FO-2295 cultures?

Methodological Answer: Document fermentation conditions (e.g., media composition, temperature) and extraction protocols (e.g., solvent gradients, chromatographic columns). Purity must be confirmed via TLC or HPLC, with spectral data archived in supplementary materials. Cross-laboratory validation and adherence to journal guidelines (e.g., Beilstein Journal’s experimental reporting standards) enhance reproducibility .

Q. What are the key solubility considerations for formulating this compound in pharmacological studies?

Methodological Answer: Solubility in polar (methanol, ethanol) vs. non-polar (chloroform, ethyl acetate) solvents informs formulation strategies. For in vitro assays, dimethyl sulfoxide (DMSO) is often used as a vehicle, but residual solvent cytotoxicity must be ruled out. Water-insoluble compounds may require nanoemulsion or liposomal delivery systems for in vivo testing .

Q. How should researchers conduct a literature review to contextualize this compound’s bioactivity against prior antiplasmodial compounds?

Methodological Answer: Systematic reviews using databases (e.g., PubMed, SciFinder) with keywords like "Penicillium-derived antiplasmodials" or "arohynapene analogs" can identify comparable compounds (e.g., Arohynapene D at ). Highlight gaps in mechanisms of action or resistance profiles to justify novel investigations .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action against Eimeria tenella?

Methodological Answer: Transcriptomic profiling (RNA-seq) and proteomic analysis of parasite stages post-treatment can identify target pathways. Competitive binding assays or CRISPR-Cas9 knockout studies may validate specific enzyme interactions. Dose-response curves and time-kill assays should be integrated to distinguish static vs. cidal effects .

Q. How can researchers address contradictions in reported efficacy data between this compound and structurally similar analogs?

Methodological Answer: Meta-analyses of published IC values (e.g., Arohynapene A at vs. B at ) should account for assay variability (e.g., parasite strain differences, host cell lines). Sensitivity analyses and standardized protocols (e.g., CLSI guidelines) reduce inter-study discrepancies .

Q. What statistical methods mitigate false discovery rates (FDR) in high-throughput screening of this compound derivatives?

Methodological Answer: Benjamini-Hochberg correction controls FDR by adjusting p-values for multiple comparisons. For bioactivity screens, hierarchical clustering or machine learning models (e.g., random forests) prioritize hits with robust effect sizes. Independent validation in secondary assays is mandatory .

Q. How can in vitro bioactivity data for this compound be translated to in vivo efficacy models while minimizing toxicity?

Methodological Answer: Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models guide dosing regimens. Toxicity screens (e.g., hepatic/renal function markers) and histopathological analyses identify off-target effects. Comparative metabolomics can reconcile in vitro-in vivo disparities .

Propriétés

IUPAC Name |

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNDJROXVPBPBY-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154445-09-7 | |

| Record name | Arohynapene B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.